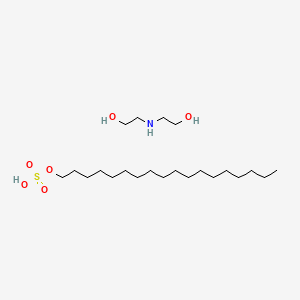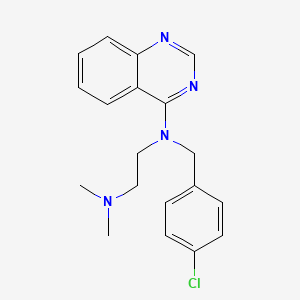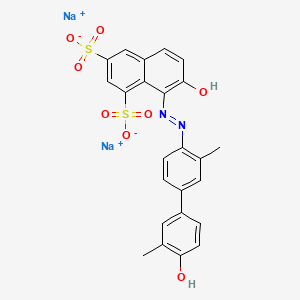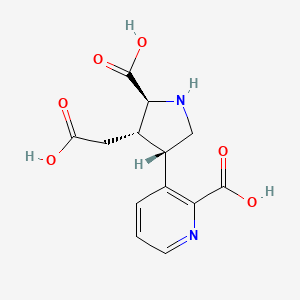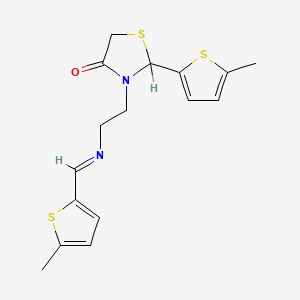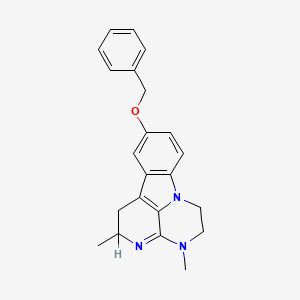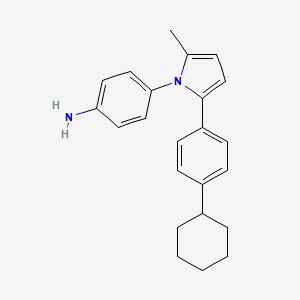
Rapastinel acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rapastinel acetate, formerly known as GLYX-13, is a synthetic compound that acts as a modulator of the N-methyl-D-aspartate receptor. It has been studied for its potential antidepressant and antipsychotic effects. Unlike other N-methyl-D-aspartate receptor antagonists, this compound enhances receptor function, which may offer a promising alternative for treating depression and schizophrenia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rapastinel acetate is a monoclonal antibody-derived tetrapeptide. The synthesis involves the coupling of specific amino acids to form the tetrapeptide structure. The reaction conditions typically include the use of protective groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, where the peptide is assembled on a solid support, and solution-phase synthesis, where the peptide is synthesized in solution. Both methods require precise control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Rapastinel acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially altering its activity.
Reduction: This reaction can reduce disulfide bonds within the peptide, affecting its stability.
Substitution: This reaction can introduce new functional groups into the peptide, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substituting agents like alkyl halides. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include modified peptides with altered activity or stability. These modifications can enhance the therapeutic potential of this compound by improving its pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: It is used to investigate the role of N-methyl-D-aspartate receptors in synaptic plasticity and neuroprotection.
Industry: It is used in the development of new therapeutic agents targeting N-methyl-D-aspartate receptors .
Wirkmechanismus
Rapastinel acetate exerts its effects by modulating the activity of N-methyl-D-aspartate receptors. It enhances receptor function by binding to a novel site on the receptor complex, distinct from the glycine co-agonist binding site. This positive modulation leads to increased synaptic plasticity and improved signal transduction, resulting in rapid and sustained antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketamine: An N-methyl-D-aspartate receptor antagonist with rapid antidepressant effects but associated with psychotomimetic side effects.
Apimostinel: A second-generation analog of rapastinel with improved potency.
Zelquistinel: A third-generation small molecule with high oral bioavailability and improved potency.
Uniqueness of Rapastinel Acetate
This compound is unique in its ability to enhance N-methyl-D-aspartate receptor function without the dissociative side effects associated with other N-methyl-D-aspartate receptor antagonists like ketamine. This makes it a promising candidate for the treatment of mood disorders with a better safety profile .
Eigenschaften
CAS-Nummer |
491872-39-0 |
|---|---|
Molekularformel |
C20H35N5O8 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
acetic acid;(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H31N5O6.C2H4O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;1-2(3)4/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);1H3,(H,3,4)/t9-,10-,11+,12+,13+,14+;/m1./s1 |
InChI-Schlüssel |
MNEQLJKNUQMKNP-GDLIIDCZSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.CC(=O)O |
Kanonische SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


